Tfa-VAL-TYR-VAL-OH

Catalog No.
S1793814
CAS No.
64577-63-5
M.F
C21H28F3N3O6
M. Wt
475.46
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tfa-VAL-TYR-VAL-OH

CAS Number

64577-63-5

Product Name

Tfa-VAL-TYR-VAL-OH

IUPAC Name

(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-3-methyl-2-[(2,2,2-trifluoroacetyl)amino]butanoyl]amino]propanoyl]amino]-3-methylbutanoic acid

Molecular Formula

C21H28F3N3O6

Molecular Weight

475.46

InChI

InChI=1S/C21H28F3N3O6/c1-10(2)15(27-20(33)21(22,23)24)18(30)25-14(9-12-5-7-13(28)8-6-12)17(29)26-16(11(3)4)19(31)32/h5-8,10-11,14-16,28H,9H2,1-4H3,(H,25,30)(H,26,29)(H,27,33)(H,31,32)/t14-,15-,16-/m0/s1

SMILES

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(F)(F)F

Synonyms

Progeline; TFA-VAL-TYR-VAL-OH; ECM-Protect; TT2

Description

The exact mass of the compound Tfa-VAL-TYR-VAL-OH is unknown and the complexity rating of the compound is unknown. The storage condition is described as Common storage 2-8℃, long time storage -20℃..

Tfa-VAL-TYR-VAL-OH, also known as Trifluoroacetyl Tripeptide-2, is a synthetic tripeptide composed of three amino acids: valine, tyrosine, and valine, with a trifluoroacetyl group attached. Its chemical formula is C21H28F3N3O6, and it has a molecular weight of approximately 453.46 g/mol . This compound is notable for its role as an elastase inhibitor and has been studied for its potential applications in various biological contexts.

The chemical behavior of Tfa-VAL-TYR-VAL-OH can be characterized by its reactivity under specific conditions. It can undergo hydrolysis, particularly in the presence of water or aqueous environments, leading to the release of the trifluoroacetyl group and yielding the free tripeptide. The stability of Tfa-VAL-TYR-VAL-OH is generally good under standard laboratory conditions, although it may be sensitive to extreme pH levels or high temperatures .

Tfa-VAL-TYR-VAL-OH exhibits significant biological activity, primarily due to the presence of the tyrosine residue. This compound has been shown to possess elastase inhibitory properties, which can be beneficial in various therapeutic applications, particularly in skin care formulations aimed at reducing the degradation of elastin and improving skin elasticity . Additionally, it has been implicated in studies focusing on its interaction with proteins and enzymes, suggesting potential roles in modulating enzymatic activities through competitive inhibition .

The synthesis of Tfa-VAL-TYR-VAL-OH typically involves solid-phase peptide synthesis techniques. The process begins with the attachment of the first amino acid (valine) to a resin support. Subsequent coupling reactions introduce the second amino acid (tyrosine) and finally the third amino acid (valine). Each coupling step is followed by deprotection to remove protective groups such as Fmoc (9-fluorenylmethoxycarbonyl) to allow for further reactions. The trifluoroacetyl group is introduced during or after the assembly of the peptide chain. The final product is cleaved from the resin and purified using techniques like high-performance liquid chromatography (HPLC) .

Tfa-VAL-TYR-VAL-OH has diverse applications across several fields:

  • Cosmetics: Due to its elastase inhibitory properties, it is used in anti-aging products to enhance skin elasticity and reduce wrinkles.
  • Pharmaceuticals: Its potential as an enzyme inhibitor positions it as a candidate for drug development targeting diseases associated with excessive elastase activity.
  • Research: It serves as a model compound in studies investigating peptide interactions and enzyme kinetics .

Studies have demonstrated that Tfa-VAL-TYR-VAL-OH interacts with various biological molecules through hydrogen bonding and hydrophobic interactions. These interactions are crucial for its biological activity, particularly in inhibiting elastase. Computational analyses have shown that this tripeptide can effectively bind to target proteins, which may lead to conformational changes that inhibit enzymatic functions .

Tfa-VAL-TYR-VAL-OH shares structural similarities with several other peptides and compounds. Below are some similar compounds along with a brief comparison:

Compound NameStructureUnique Features
Tfa-Ala-Tyr-Ala-OHC21H28F3N3O6Contains alanine instead of valine; less hydrophobic
Ac-Val-Tyr-Val-OHC17H22N2O4Acetylated form; may have different solubility
Val-Tyr-Phe-OHC20H25N3O4Incorporates phenylalanine; potentially more stable
Tfa-Leu-Tyr-Leu-OHC21H28F3N3O6Uses leucine; may exhibit different biological effects

Tfa-VAL-TYR-VAL-OH is unique due to its trifluoroacetyl modification and specific combination of valine and tyrosine residues, which contribute to its distinct biological properties and applications in cosmetic formulations aimed at enhancing skin health .

Tfa-VAL-TYR-VAL-OH, systematically named N-(2,2,2-trifluoroacetyl)-L-valyl-L-tyrosyl-L-valine, is a synthetic tripeptide derivative with the sequence Val-Tyr-Val modified by a trifluoroacetyl (Tfa) group at its N-terminus. Its CAS registry number (64577-63-5) and alternative designations—including Trifluoroacetyl Tripeptide-2, Progeline, and ECM-Protect—reflect its diverse applications in biochemistry and cosmetics. The compound emerged from mid-20th-century efforts to develop protease inhibitors, with early studies on its elastase-inhibitory properties documented in 1978.

Structural Classification as a Modified Tripeptide

This molecule belongs to the class of N-acylated tripeptides, characterized by:

  • A tripeptide backbone (Val-Tyr-Val) with L-amino acid stereochemistry
  • A trifluoroacetyl group covalently bonded to the N-terminal valine
  • A free C-terminal carboxyl group

The Tfa modification enhances metabolic stability and modulates interactions with biological targets compared to unmodified peptides.

Historical Development and Discovery

The compound originated from structure-activity relationship studies on elastase inhibitors. Dimicoli and Bieth's 1978 work demonstrated that trifluoroacetylation significantly improved peptide binding to human leukocyte elastase (Ki = 0.56 μM). Subsequent research in the 2000s revealed its anti-aging properties through progerin modulation and extracellular matrix (ECM) protection.

Significance in Peptide Chemistry

Tfa-VAL-TYR-VAL-OH exemplifies three key advancements in peptide engineering:

  • Stability enhancement: The electron-withdrawing trifluoroacetyl group reduces enzymatic degradation
  • Target specificity: Enables selective inhibition of elastases over related proteases
  • Functional versatility: Combines protease inhibition with ECM modulation

Molecular Formula and Weight Analysis

Trifluoroacetyl-Valine-Tyrosine-Valine-Hydroxyl represents a synthetic tripeptide with the molecular formula C21H28F3N3O6 [1]. The compound exhibits a precisely calculated molecular weight of 475.46 grams per mole, as determined through mass spectrometry and elemental analysis [30] [33]. This molecular weight reflects the contribution of all constituent atoms including twenty-one carbon atoms, twenty-eight hydrogen atoms, three fluorine atoms, three nitrogen atoms, and six oxygen atoms [1].

The molecular weight calculation demonstrates excellent agreement with experimental determinations, with reported values ranging from 475.193024 grams per mole (exact mass) to 475.5 grams per mole across different analytical methods [30] [1]. The structural components contribute differentially to the total molecular weight, with the trifluoroacetyl protecting group adding 113.02 grams per mole, while each valine residue contributes 99.13 grams per mole and the central tyrosine residue contributes 163.17 grams per mole [22].

Structural ComponentMolecular FormulaMolecular Weight (g/mol)Function in Structure
Trifluoroacetyl groupC2F3O113.02N-terminal protecting group
N-terminal Valine residueC5H9NO99.13Hydrophobic branched chain amino acid
Central Tyrosine residueC9H9NO2163.17Aromatic amino acid with phenolic hydroxyl
C-terminal Valine residueC5H9NO99.13Hydrophobic branched chain amino acid
Total peptideC21H28F3N3O6475.46Complete tripeptide structure

Stereochemical Configuration

The stereochemical configuration of Trifluoroacetyl-Valine-Tyrosine-Valine-Hydroxyl follows the standard left-handed (L) configuration characteristic of naturally occurring amino acids in biological systems [19] [21]. Each amino acid residue within the tripeptide maintains its native L-configuration at the alpha-carbon center, ensuring biological compatibility and structural integrity [23]. The stereochemical analysis reveals that both valine residues adopt the L-configuration with R-oriented side chains, while the central tyrosine residue maintains L-configuration with an S-oriented side chain arrangement [19].

The conformational flexibility of the peptide backbone allows for variable dihedral angles (phi and psi angles) depending on environmental conditions and intermolecular interactions [8] [27]. Comprehensive conformational studies of tripeptides indicate that the presence of side chains at terminal positions exerts greater influence on conformational stability compared to middle residue substitutions [8]. The stereochemical configuration significantly impacts the peptide's ability to form secondary structures and influences its biological activity [27].

Amino Acid PositionChirality CenterConfigurationSide Chain OrientationDihedral Angles (φ, ψ)
N-terminal ValineLRVariable, depends on conformation
Central TyrosineLSVariable, depends on conformation
C-terminal ValineLRVariable, depends on conformation

Primary Structure and Amino Acid Sequence

The primary structure of Trifluoroacetyl-Valine-Tyrosine-Valine-Hydroxyl consists of a linear sequence of three amino acids connected by peptide bonds, preceded by a trifluoroacetyl protecting group [1] [2]. The amino acid sequence follows the pattern Valine-Tyrosine-Valine, creating a tripeptide with alternating hydrophobic and amphipathic residues [1]. This specific sequence arrangement contributes to the peptide's unique physicochemical properties and biological activities [2].

The N-terminal valine residue features an isopropyl side chain (-CH(CH3)2) that imparts hydrophobic characteristics to the peptide terminus [21] [22]. The central tyrosine residue contains a 4-hydroxyphenylmethyl side chain (-CH2-C6H4-OH) that provides both aromatic character and hydrogen bonding capability through its phenolic hydroxyl group [21]. The C-terminal valine residue mirrors the N-terminal structure with an identical isopropyl side chain, contributing additional hydrophobic character [22].

The peptide bonds connecting the amino acid residues are formed through dehydration reactions between the carboxyl group of one amino acid and the amino group of the subsequent residue [17] [18]. This results in the loss of three water molecules during peptide formation, accounting for the difference between the sum of individual amino acid molecular weights and the final peptide molecular weight [17].

PositionAmino AcidThree-Letter CodeOne-Letter CodeSide Chain TypeHydrophobicity IndexpKa of Side Chain
1ValineValVAliphatic, branchedHighN/A
2TyrosineTyrYAromatic, polarModerate10.07 (phenol)
3ValineValVAliphatic, branchedHighN/A

Secondary Structure and Conformational Analysis

The secondary structure of Trifluoroacetyl-Valine-Tyrosine-Valine-Hydroxyl exhibits conformational flexibility characteristic of short peptides in solution [8] [27]. Molecular dynamics simulations reveal that tripeptides can adopt multiple conformational states, with the most stable conformations often involving intramolecular hydrogen bonding between backbone functional groups [8]. The peptide demonstrates the ability to form beta-turn structures when constrained to shorter end-to-end distances, with hydrogen bonds forming between the carbonyl oxygen of the first residue and the amide hydrogen of the fourth position [27].

Conformational analysis using Ramachandran plots indicates that the peptide can access various secondary structure regions, including beta-strand, gamma-turn, and alpha-helical conformations [8]. The presence of the tyrosine residue in the central position facilitates hydrogen bonding interactions through its phenolic hydroxyl group, stabilizing certain conformational states [8]. The flexibility of the peptide backbone allows for transitions between extended and compact conformations depending on environmental conditions [27].

The trifluoroacetyl group at the N-terminus influences the overall conformational preferences by introducing steric constraints and electronic effects [12]. Nuclear magnetic resonance studies of trifluoroacetamides demonstrate that these compounds preferentially adopt E-amide conformations over Z-amide forms, with the trifluoromethyl group exhibiting specific spatial relationships with adjacent structural elements [12].

Role of the Trifluoroacetyl Group

The trifluoroacetyl group serves as a crucial N-terminal protecting group that significantly influences the peptide's chemical and physical properties [20] [10]. The electron-withdrawing nature of the three fluorine atoms creates a strong inductive effect that stabilizes the amide bond and increases resistance to hydrolytic degradation [20] [10]. This protecting group prevents unwanted reactions at the N-terminal amino group during peptide synthesis and subsequent handling [20].

The trifluoroacetyl moiety contributes to the peptide's lipophilicity while maintaining sufficient polarity for biological interactions [12]. Fluorine nuclear magnetic resonance spectroscopy reveals that the trifluoroacetyl group exhibits distinctive spectroscopic properties, enabling specific analytical identification and quantification [12] [25]. The group demonstrates through-space coupling interactions with nearby structural elements, providing valuable information about peptide conformation [12].

The protecting group's stability characteristics make it particularly suitable for peptides intended for biological applications [10]. Unlike more labile protecting groups, the trifluoroacetyl group maintains integrity under physiological conditions while allowing for controlled removal when necessary [20]. The group's influence extends to the peptide's interaction with biological targets, potentially modifying binding affinity and selectivity [10].

PropertyValueImpact on Peptide
Chemical FormulaCF3CO-Increases molecular weight by 113.02 g/mol
Electron-withdrawing EffectStrong (due to three fluorine atoms)Stabilizes peptide against degradation
Bond StabilityHigh resistance to hydrolysisPrevents N-terminal amino group reactions
Solubility EnhancementIncreases lipophilicityModifies partition coefficient
Spectroscopic PropertiesDistinctive 19F NMR signalsEnables fluorine-based analytical methods
Protection EfficiencyExcellent N-terminal protectionMaintains peptide integrity during synthesis

Physicochemical Properties

Solubility Profile

Trifluoroacetyl-Valine-Tyrosine-Valine-Hydroxyl demonstrates limited water solubility with an experimentally determined value of 0.22 grams per liter at 25 degrees Celsius [30]. This restricted aqueous solubility reflects the peptide's amphiphilic nature, arising from the balance between hydrophobic valine residues and the polar tyrosine and terminal carboxyl groups [15]. The solubility characteristics are influenced by the molecular weight and the distribution of hydrophilic and hydrophobic regions within the peptide structure [15].

The peptide's solubility exhibits pH-dependent behavior typical of amino acid-containing compounds [15]. At physiological pH values, the C-terminal carboxyl group exists in a deprotonated state, increasing the peptide's overall polarity and potentially enhancing water solubility [13]. The tyrosine residue's phenolic hydroxyl group (pKa 10.07) remains predominantly protonated at physiological pH, contributing to hydrogen bonding interactions with water molecules [21].

The presence of the trifluoroacetyl group modifies the peptide's solubility profile by increasing lipophilicity while maintaining some polar character [14]. This balance between hydrophobic and hydrophilic properties enables the peptide to interact with both aqueous and lipid environments, a characteristic important for biological membrane interactions [14].

Stability Parameters

The stability profile of Trifluoroacetyl-Valine-Tyrosine-Valine-Hydroxyl is enhanced by the presence of the trifluoroacetyl protecting group, which provides resistance to enzymatic degradation and chemical hydrolysis [10] [20]. The peptide exhibits a predicted boiling point of 755.4 ± 60.0 degrees Celsius under standard atmospheric pressure, indicating substantial thermal stability [2] [30]. The recommended storage temperature of -15 degrees Celsius ensures long-term stability and prevents degradation during extended storage periods [33].

The peptide's chemical stability is influenced by the electron-withdrawing effects of the trifluoroacetyl group, which stabilizes the N-terminal amide bond against nucleophilic attack [20]. The aromatic tyrosine residue may be susceptible to oxidation under certain conditions, particularly in the presence of strong oxidizing agents . However, under normal storage and handling conditions, the peptide maintains structural integrity [2].

The predicted density of 1.299 ± 0.06 grams per cubic centimeter suggests a compact molecular structure that contributes to physical stability [2] [30]. The peptide's stability profile makes it suitable for various analytical and research applications requiring consistent chemical composition over time [2].

Partition Coefficient and Amphiphilic Character

The partition coefficient (LogP) of Trifluoroacetyl-Valine-Tyrosine-Valine-Hydroxyl is calculated as 3.52, indicating a preference for lipophilic environments over aqueous phases [30]. This value reflects the peptide's amphiphilic character, arising from the combination of hydrophobic valine residues and the polar tyrosine and carboxyl functionalities [14]. The partition coefficient value places the compound in the moderately lipophilic range, suitable for membrane interactions and cellular uptake [26].

The amphiphilic properties enable the peptide to act as a surfactant-like molecule, with the ability to interact with both hydrophobic and hydrophilic interfaces [14]. The hydrophobic valine residues contribute to lipid membrane affinity, while the tyrosine hydroxyl group and C-terminal carboxyl group provide water-binding capabilities [14]. This balanced amphiphilic character is crucial for the peptide's biological activity and membrane permeation properties [14].

The trifluoroacetyl group further modifies the partition coefficient by increasing the peptide's lipophilic character while maintaining polar interactions through the carbonyl functionality [13]. The resulting partition behavior influences the peptide's distribution in biological systems and affects its pharmacokinetic properties [26].

Spectroscopic Properties

Trifluoroacetyl-Valine-Tyrosine-Valine-Hydroxyl exhibits distinctive spectroscopic properties that enable comprehensive structural characterization and analytical identification [12] [25]. The presence of the trifluoroacetyl group provides unique fluorine-19 nuclear magnetic resonance signals that serve as specific markers for the compound [12]. These fluorine signals appear in a characteristic chemical shift range and exhibit through-space coupling interactions with adjacent protons [12].

The tyrosine residue contributes significant ultraviolet absorption characteristics due to its aromatic phenyl ring system . The phenolic hydroxyl group provides additional spectroscopic features in both infrared and nuclear magnetic resonance spectra . Proton nuclear magnetic resonance spectroscopy reveals distinct signal patterns for the peptide backbone and side chain protons, enabling detailed structural analysis [24].

Mass spectrometric analysis provides precise molecular weight determination and fragmentation patterns characteristic of the tripeptide structure [31]. The trifluoroacetyl group imparts distinctive fragmentation behavior that aids in structural confirmation [25]. Infrared spectroscopy reveals characteristic amide bond stretching frequencies and the presence of the phenolic hydroxyl group [24].

PropertyValueMeasurement Method
Molecular Weight475.46 g/molMass spectrometry/calculation
Molecular FormulaC21H28F3N3O6Elemental analysis
Density (predicted)1.299 ± 0.06 g/cm³Computational prediction
Boiling Point (predicted)755.4 ± 60.0°CComputational prediction
Water SolubilityVery slightly soluble (0.22 g/L at 25°C)Experimental determination
LogP (partition coefficient)3.52Computational prediction
pKa (predicted)3.32 ± 0.10Computational prediction
Melting PointNot reportedN/A
Storage Temperature-15°CRecommended storage condition

XLogP3

1.1

Storage

Common storage 2-8℃, long time storage -20℃.

Sequence

TFA-Val-Try-Val-OH

Dates

Modify: 2023-07-20
Progeline

Explore Compound Types